N-Desmethyl-4'-hydroxy Tamoxifen

説明

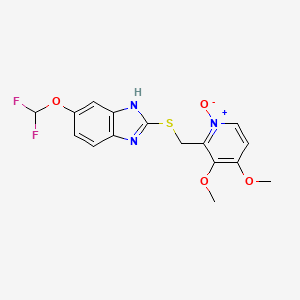

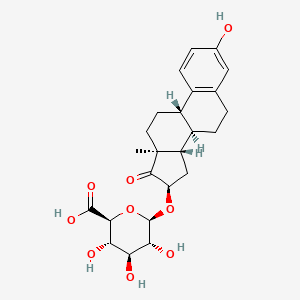

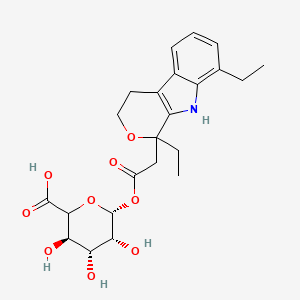

“N-Desmethyl-4’-hydroxy Tamoxifen” is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body .

Synthesis Analysis

Tamoxifen is extensively metabolized by cytochrome P-450 in humans and rodents. The active, estrogen receptor-binding metabolites, 4-hydroxy TAM (OHT) and N-desmethyl TAM (DMT) have been well characterized . In the primary metabolic pathway, TAM is metabolized in the liver by cytochrome P450 enzymes CYP3A4/5 and CYP2D6 to N-desmethyl-tamoxifen (DMT) and 4-hydroxy-tamoxifen (4-OH), respectively. Through CYP3A4/5, 4-OH is converted to N-desmethyl-4-hydroxy-tamoxifen (endoxifen), whereas DMT is further metabolized to endoxifen via CYP2D6 .Molecular Structure Analysis

The molecular structure of “N-Desmethyl-4’-hydroxy Tamoxifen” is complex and involves multiple functional groups. The metabolites 4-hydroxy-tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxy-N-desmethyl-tamoxifen exhibit a binding energy in the estrogen receptor cavity of -10.69 kcal/mol, -10.9 kcal/mol, and -11.35 kcal/mol, respectively, and -1.45 kcal/mol, -9.29 kcal/mol, and -0.38 kcal/mol in the progesterone receptor .Chemical Reactions Analysis

The chemical reactions involving “N-Desmethyl-4’-hydroxy Tamoxifen” are complex and involve multiple steps. The metabolites 4-hydroxy-tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxy-N-desmethyl-tamoxifen are all involved in the metabolism of tamoxifen, with each metabolite undergoing different reactions .科学的研究の応用

1. Breast Cancer Treatment and Prevention

Scientific Field:

Oncology, specifically breast cancer research.

Summary:

DMT has been studied extensively due to its potent antiestrogenic effects. It binds to estrogen receptors (ERs) and inhibits estrogen-induced proliferation in human breast cancer cells . This makes it a valuable candidate for breast cancer treatment and prevention.

Methods and Experimental Procedures:

Results and Outcomes:

- It effectively inhibits estrogen-stimulated cell proliferation, making it a potential therapeutic agent for breast cancer .

2. Apoptosis Induction in Breast Cancer Cells

Scientific Field:

Cell biology and cancer research.

Summary:

DMT has been linked to apoptosis (programmed cell death) induction in breast cancer cells.

Methods and Experimental Procedures:

Results and Outcomes:

3. Antitumor Effects in ER-Positive Mammary Tumors

Scientific Field:

Oncology and tumor biology.

Summary:

DMT’s metabolites (OHT and DMT) are considered more active than tamoxifen in retarding estrogen-dependent cell growth.

Methods and Experimental Procedures:

Results and Outcomes:

- They contribute to the antitumor effect of tamoxifen by inhibiting estrogen-dependent tumor growth .

These are just three of the six applications. If you’d like further details on the remaining applications, feel free to ask

将来の方向性

The future directions for research on “N-Desmethyl-4’-hydroxy Tamoxifen” could include further studies on its metabolism, mechanism of action, and potential therapeutic applications. For instance, understanding its complex metabolism and pharmacokinetics is important for dose optimization . Additionally, larger population studies are required to understand the underlying mechanism of tamoxifen metabolism for optimization of its treatment .

特性

IUPAC Name |

4-[1-[4-[2-(methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPBCGLMGLFHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698530 | |

| Record name | 4-(1-{4-[2-(Methylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |

CAS RN |

170171-12-7 | |

| Record name | 4-(1-{4-[2-(Methylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)